molecular formula C8H14O3 B1457034 1-(3,3-Dimethoxycyclobutyl)ethan-1-one CAS No. 2090880-14-9

1-(3,3-Dimethoxycyclobutyl)ethan-1-one

Cat. No. B1457034
M. Wt: 158.19 g/mol
InChI Key: RYTGCGUCXZPNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethoxycyclobutyl)ethan-1-one, also known as 3,3-dimethoxycyclobutyl ethanone, is an organic compound composed of a cyclobutyl ring with two methyl groups and an ethanone group. It is an important intermediate in organic synthesis and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds.

Scientific Research Applications

1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been studied for its potential therapeutic effects and has been used in the synthesis of various bioactive compounds. In particular, it has been used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. It has also been used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. In addition, it has been used in the synthesis of various polyester polyols and polyurethanes.

Mechanism Of Action

The mechanism of action of 1-(3,3-Dimethoxycyclobutyl)ethan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs).

Biochemical And Physiological Effects

1-(3,3-Dimethoxycyclobutyl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. In addition, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and cyclin-dependent kinase-like proteins (CDKLs), which are involved in cell cycle regulation. Furthermore, it has been shown to have anti-cancer effects and to increase the sensitivity of certain types of cancer cells to chemotherapy.

Advantages And Limitations For Lab Experiments

1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time. On the other hand, it is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, it is a relatively toxic compound and can be dangerous to handle in the laboratory.

Future Directions

1-(3,3-Dimethoxycyclobutyl)ethan-1-one has a number of potential future applications. One of the main areas of research is the development of new drugs and therapeutics. In particular, it has been suggested that the compound could be used in the synthesis of drugs for the treatment of cancer, HIV/AIDS, and other diseases. Additionally, it could be used in the synthesis of insecticides and herbicides, as well as in the synthesis of various polymers and plastics. Finally, it could be used in the synthesis of various polyester polyols and polyurethanes.

properties

IUPAC Name

1-(3,3-dimethoxycyclobutyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)7-4-8(5-7,10-2)11-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTGCGUCXZPNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethoxycyclobutyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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